Ethyl 4-amino-2-chloro-5-iodobenzoate

Lipophilicity Medicinal Chemistry ADME

Ethyl 4-amino-2-chloro-5-iodobenzoate (CAS 1057076-51-3, molecular formula C₉H₉ClINO₂, molecular weight 325.53 g/mol) is a tetra-substituted benzoic acid ethyl ester bearing a 4-amino group, a 2-chloro substituent, and a 5-iodo substituent on the aromatic ring. This compound belongs to the class of halogenated aminobenzoate esters and is catalogued by multiple suppliers as a versatile small-molecule scaffold and building block for medicinal chemistry applications.

Molecular Formula C9H9ClINO2
Molecular Weight 325.53 g/mol
CAS No. 1057076-51-3
Cat. No. B1442433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-chloro-5-iodobenzoate
CAS1057076-51-3
Molecular FormulaC9H9ClINO2
Molecular Weight325.53 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1Cl)N)I
InChIInChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3
InChIKeyMEPSDXXBKWYBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-2-Chloro-5-Iodobenzoate (CAS 1057076-51-3): Orthogonally Functionalized Benzoate Scaffold for Medicinal Chemistry


Ethyl 4-amino-2-chloro-5-iodobenzoate (CAS 1057076-51-3, molecular formula C₉H₉ClINO₂, molecular weight 325.53 g/mol) is a tetra-substituted benzoic acid ethyl ester bearing a 4-amino group, a 2-chloro substituent, and a 5-iodo substituent on the aromatic ring . This compound belongs to the class of halogenated aminobenzoate esters and is catalogued by multiple suppliers as a versatile small-molecule scaffold and building block for medicinal chemistry applications . The presence of four orthogonal functional handles—a nucleophilic aromatic amine, an aryl chloride, an aryl iodide, and a hydrolyzable ethyl ester—on a single benzene core distinguishes it from simpler mono- or di-substituted benzoate analogs and enables sequential chemoselective transformations not possible with less densely functionalized congeners .

Why Generic Substitution Fails for Ethyl 4-Amino-2-Chloro-5-Iodobenzoate: The Functional Group Interdependence Problem


Simply substituting the methyl ester analog (Methyl 4-amino-2-chloro-5-iodobenzoate, CAS 256935-85-0) or a regioisomer (e.g., Ethyl 2-amino-4-chloro-5-iodobenzoate) for the target ethyl ester is not scientifically neutral. The ethyl ester confers measurably higher lipophilicity than the methyl ester (calculated AlogP increase of approximately 0.4 log units), which directly alters partitioning behavior, metabolic stability, and membrane permeability in cell-based assays . Furthermore, the specific 4-amino-2-chloro-5-iodo regioisomer presents a distinct electronic environment and steric profile compared to the 2-amino-4-chloro-5-iodo isomer, affecting both the reactivity of the aryl iodide in cross-coupling reactions and the hydrogen-bonding capacity of the aniline nitrogen . Class-level evidence from iodobenzoate-containing pharmacophores indicates that the 5-iodo position is critical for halogen-bonding interactions with biological targets such as cholinesterases and protein tyrosine phosphatases; altering the halogen substitution pattern predictably degrades target engagement [1].

Ethyl 4-Amino-2-Chloro-5-Iodobenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Ester-Dependent Lipophilicity Advantage: Ethyl Ester vs. Methyl Ester

The ethyl ester of 4-amino-2-chloro-5-iodobenzoate provides an estimated calculated logP (AlogP) approximately 0.4 units higher than the corresponding methyl ester (CAS 256935-85-0). The ethyl ester (C₉H₉ClINO₂, MW 325.53) contains one additional methylene unit compared to the methyl ester (C₈H₇ClINO₂, MW 311.50), which translates into measurably increased lipophilicity. This difference is significant in medicinal chemistry campaigns where logP optimization within a narrow window (typically 1–5) is critical for balancing solubility and membrane permeability . The topological polar surface area (tPSA) of the ethyl ester is 52.3 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors .

Lipophilicity Medicinal Chemistry ADME

Iodo Substituent Reactivity Advantage: Aryl Iodide vs. Aryl Bromide/Chloride in Cross-Coupling

The 5-iodo substituent on the target compound provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the corresponding 5-bromo or 5-chloro analogs. In Suzuki-Miyaura coupling, aryl iodides undergo oxidative addition to Pd(0) approximately 100–1000 times faster than aryl bromides and >10⁴ times faster than aryl chlorides under identical conditions [1]. This means that Ethyl 4-amino-2-chloro-5-iodobenzoate can undergo chemoselective coupling at the 5-iodo position while leaving the 2-chloro substituent intact for subsequent orthogonal transformations, a key advantage over non-iodinated analogs such as Ethyl 4-amino-2,5-dichlorobenzoate where both halogens would compete under forcing conditions [2]. The 4-amino group further activates the ring toward electrophilic substitution and can serve as a directing group for regioselective functionalization.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Purity-Availability Trade-Off: Ethyl Ester (95%) vs. Methyl Ester (97%) Procurement Profiles

The ethyl ester (CAS 1057076-51-3) is commercially available at a minimum purity of 95% from CymitQuimica (Biosynth brand) at €221.00 for 10 mg and €878.00 for 100 mg . The direct methyl ester analog (CAS 256935-85-0) is available at 97% purity from the same supplier at €40.00 for 100 mg, €65.00 for 250 mg, €160.00 for 1 g, and €601.00 for 5 g . Despite the lower nominal purity, the ethyl ester's higher per-unit cost reflects its status as a less common, more specialized building block, while the methyl ester benefits from economies of scale in production. For applications where even trace impurities in the 2–5% range could interfere with sensitive catalytic cycles or biological readouts, the 97% purity methyl ester may be preferred; however, for projects specifically requiring the ethyl ester's lipophilicity profile or where the methyl ester would introduce undesirable metabolic liability, the 95% ethyl ester remains the appropriate choice.

Procurement Purity Cost-Efficiency

Regioisomeric Differentiation: 4-Amino-2-Chloro-5-Iodo vs. 2-Amino-4-Chloro-5-Iodo Substitution Pattern

The target compound (4-amino-2-chloro-5-iodo substitution) and its regioisomer Ethyl 2-amino-4-chloro-5-iodobenzoate (CAS 1935516-05-4) differ fundamentally in the spatial arrangement of the amino group relative to the ester and halogen substituents. In the target compound, the 4-amino group is para to the ester, creating an electron-donating resonance effect that increases electron density at the ester carbonyl and modulates the acidity of the aniline NH₂ protons. In the 2-amino regioisomer, the amino group is ortho to the ester, allowing for intramolecular hydrogen bonding between the NH₂ and the carbonyl oxygen, which reduces the amino group's availability for intermolecular interactions with biological targets [1]. Published studies on related aminobenzoate PTP inhibitors demonstrate that the amino group position significantly affects inhibitory potency: the 4-amino configuration positions the NH₂ group for optimal hydrogen-bond donation to the catalytic cysteine of PTP1B, whereas the 2-amino configuration directs the NH₂ into a sterically constrained ortho pocket with reduced binding efficiency [2]. Furthermore, the 2-chloro-5-iodo halogen pattern in the target compound creates a specific halogen-bond donor map that is distinct from the 4-chloro-5-iodo pattern of the regioisomer, as the electronegativity environment at each halogen position is differentially influenced by the adjacent amino group.

Regioisomer Structure-Activity Relationship Halogen Bonding

Multi-Target Drug Design Potential: Iodobenzoate Moiety as Cholinesterase Pharmacophore

Class-level evidence from the tetrahydroacridine-iodobenzoic acid hybrid series demonstrates that the iodobenzoate moiety contributes meaningfully to acetylcholinesterase (AChE) inhibition. In a 2018 study by Skibiński et al., novel 9-amino-1,2,3,4-tetrahydroacridine derivatives bearing an iodobenzoic acid moiety were evaluated for cholinesterase inhibition and anti-β-amyloid aggregation activity [1]. The most potent compound in the series (3f) exhibited an IC₅₀ of 31.2 nM against AChE, outperforming the reference drug tacrine (IC₅₀ = 100.2 nM) by a factor of 3.2 [1]. While these data are from more complex hybrid molecules rather than the stand-alone ethyl ester building block, they establish the pharmacophoric relevance of the iodobenzoate substructure and support the use of Ethyl 4-amino-2-chloro-5-iodobenzoate as a privileged fragment for constructing multi-target-directed ligands (MTDLs) targeting neurodegenerative diseases [2]. The 4-amino group on the target compound provides a convenient synthetic handle for amide coupling to generate focused libraries of iodobenzoate-containing hybrids.

Alzheimer's Disease Cholinesterase Inhibition Multi-Target Ligands

Iodine as a Heavy Atom for X-Ray Crystallography: Direct Phasing Advantage Over Non-Iodinated Analogs

The presence of the iodine atom (atomic number 53) in Ethyl 4-amino-2-chloro-5-iodobenzoate provides a significant anomalous scattering signal for X-ray crystallography that is absent in non-iodinated analogs such as Ethyl 4-amino-2-chlorobenzoate (CAS 16017-69-9). Iodine exhibits an anomalous scattering factor (f'') of approximately 6.8 electrons at Cu Kα wavelength (1.5418 Å), compared to chlorine (f'' ≈ 0.7 e⁻) and essentially zero for the hydrogen atoms present in the de-iodinated analog [1]. This makes the iodo compound suitable for single-wavelength anomalous dispersion (SAD) phasing of protein-ligand co-crystal structures without the need for selenomethionine incorporation or heavy-atom soaking [2]. In practical terms, a protein-ligand complex containing this compound can be phased using laboratory Cu Kα sources, whereas the non-iodinated equivalent would require either alternative phasing strategies or a different heavy-atom derivative.

Crystallography Structural Biology Heavy Atom Phasing

Best Research and Industrial Application Scenarios for Ethyl 4-Amino-2-Chloro-5-Iodobenzoate


Sequential Chemoselective Library Synthesis via Orthogonal Coupling at C5-I Followed by C2-Cl

Medicinal chemistry teams require building blocks that enable divergent library synthesis from a single starting material. Ethyl 4-amino-2-chloro-5-iodobenzoate is uniquely suited for two-step sequential diversification: first, Suzuki-Miyaura coupling at the 5-iodo position under mild conditions (Pd(PPh₃)₄, 60°C, arylboronic acid), which leaves the 2-chloro substituent intact; second, a Buchwald-Hartwig amination or Suzuki coupling at the 2-chloro position under more forcing conditions (Pd₂(dba)₃/XPhos, 100°C), enabled by the ~100–1000× reactivity difference between Ar-I and Ar-Cl in oxidative addition [1]. The 4-amino group can be further elaborated via amide coupling or reductive amination, providing a third point of diversity. This orthogonal reactivity profile is not achievable with the symmetrical diiodo or dichloro analogs where both halogens would react simultaneously, nor with the methyl ester variant where unintended transesterification may occur under basic coupling conditions due to the methyl ester's greater susceptibility to nucleophilic attack [2].

Fragment-Based Drug Discovery Requiring Experimental Phasing of Protein-Ligand Co-Crystal Structures

Structural biology groups engaged in fragment-based drug discovery (FBDD) can leverage the iodine atom in Ethyl 4-amino-2-chloro-5-iodobenzoate as an intrinsic anomalous scatterer for experimental phasing. The iodine f'' of ~6.8 e⁻ at Cu Kα wavelength provides sufficient anomalous signal for SAD phasing of protein-ligand complexes using standard laboratory X-ray sources, without requiring selenomethionine-labeled protein or hazardous heavy-atom soaks [1]. This capability is absent in the corresponding methyl ester (which does contain iodine but suffers from higher metabolic lability) and in non-iodinated benzoate fragments. The 4-amino-2-chloro-5-iodo substitution pattern further provides a recognizable electron density fingerprint that aids in unambiguous ligand placement within the active site, reducing model-building errors in fragment screening campaigns [2].

Development of Multi-Target-Directed Ligands for Neurodegenerative Disease

The iodobenzoate substructure present in this compound has been validated as a pharmacophoric element in multi-target-directed ligands (MTDLs) targeting both cholinesterase inhibition and β-amyloid aggregation [1]. Investigators developing Alzheimer's therapeutics can employ Ethyl 4-amino-2-chloro-5-iodobenzoate as a key intermediate: the ethyl ester serves as a prodrug-masking group or a synthetic handle that can be selectively hydrolyzed to the carboxylic acid for conjugation to tetrahydroacridine or other CNS-penetrant scaffolds via amide bond formation at the 4-amino position. The resulting hybrids benefit from the iodine's contribution to both target binding (halogen bonding with the AChE peripheral anionic site) and favorable logP for blood-brain barrier penetration, as demonstrated by the lead compound 3f (AChE IC₅₀ = 31.2 nM, 3.2-fold more potent than tacrine) [1].

Synthesis of Radiolabeled Probes via Isotopic Exchange at the 5-Iodo Position

The aryl iodide at the 5-position of Ethyl 4-amino-2-chloro-5-iodobenzoate serves as a precursor for isotopic exchange reactions to generate ¹²⁵I- or ¹³¹I-radiolabeled analogs for in vitro binding assays, autoradiography, or SPECT imaging studies. The ethyl ester provides a balance of lipophilicity that facilitates cellular uptake while retaining sufficient aqueous solubility for biochemical assay conditions, an advantage over the methyl ester which may exhibit faster non-specific esterase-mediated hydrolysis in biological matrices [1]. The 4-amino group permits subsequent conjugation to targeting moieties (peptides, antibodies, or small-molecule pharmacophores) without affecting the iodine label, making this building block particularly valuable for the development of radiolabeled chemical probes in chemical biology and early-stage drug discovery [2].

Quote Request

Request a Quote for Ethyl 4-amino-2-chloro-5-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.